Cas no 2103352-15-2 (3-Bromo-4-chloro-1,N-methylindole)
3-Bromo-4-chloro-1,N-methylindole Chemical and Physical Properties
Names and Identifiers
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- 3-Bromo-4-chloro-1,N-methylindole
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- MDL: MFCD32198722
- Inchi: 1S/C9H7BrClN/c1-12-5-6(10)9-7(11)3-2-4-8(9)12/h2-5H,1H3
- InChI Key: FTSSJEQINFVSIK-UHFFFAOYSA-N
- SMILES: BrC1=CN(C)C2C=CC=C(C=21)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 176
- XLogP3: 3.3
- Topological Polar Surface Area: 4.9
3-Bromo-4-chloro-1,N-methylindole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Matrix Scientific | 210231-5g |
3-Bromo-4-chloro-1,N-methylindole, 95% |
2103352-15-2 | 95% | 5g |
$1980.00 | 2023-09-09 |
3-Bromo-4-chloro-1,N-methylindole Related Literature
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
Additional information on 3-Bromo-4-chloro-1,N-methylindole
3-Bromo-4-chloro-1,N-methylindole: A Comprehensive Overview
The compound 3-Bromo-4-chloro-1,N-methylindole (CAS No. 2103352-15-2) is a heterocyclic aromatic compound with significant applications in organic synthesis and pharmacology. This compound is characterized by its indole ring system, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. The presence of bromine and chlorine substituents at the 3 and 4 positions, respectively, along with a methyl group at the N-position, imparts unique chemical properties to this molecule.
Indole derivatives have been extensively studied due to their wide-ranging biological activities. The bromo and chloro substituents in 3-Bromo-4-chloro-1,N-methylindole play a crucial role in modulating the electronic properties of the molecule, making it an attractive candidate for various chemical transformations. Recent studies have highlighted its potential as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel anticancer agents.
The synthesis of 3-Bromo-4-chloro-1,N-methylindole involves a multi-step process that typically begins with the preparation of indole derivatives. One common approach is the Paal-Knorr synthesis, which involves the condensation of amino carbonyl compounds with aldehydes or ketones. The introduction of bromine and chlorine substituents is achieved through electrophilic aromatic substitution reactions, leveraging the directing effects of the functional groups already present on the indole ring.
Recent advancements in catalytic chemistry have enabled more efficient and selective methods for synthesizing 3-Bromo-4-chloro-1,N-methylindole. For instance, the use of palladium-catalyzed cross-coupling reactions has been reported to facilitate the incorporation of halogen substituents with high precision. These methods not only enhance the yield but also improve the overall sustainability of the synthesis process.
In terms of applications, 3-Bromo-4-chloro-1,N-methylindole has shown promise in medicinal chemistry as a building block for constructing complex molecular architectures. Its ability to undergo various nucleophilic aromatic substitutions and cycloaddition reactions makes it versatile in organic synthesis. For example, researchers have utilized this compound as a precursor for synthesizing indole-based kinase inhibitors, which are being investigated for their potential in treating various cancers.
The pharmacological profile of 3-Bromo-4-chloro-1,N-methylindole has also been explored in recent studies. Preclinical experiments have demonstrated that this compound exhibits moderate cytotoxicity against certain cancer cell lines, suggesting its potential as an antitumor agent. Furthermore, its ability to modulate cellular signaling pathways, such as the MAPK/ERK pathway, has been documented in recent research articles.
From an analytical standpoint, the characterization of 3-Bromo-4-chloro-1,N-methylindole relies on advanced spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods provide critical insights into the molecular structure and purity of the compound, ensuring its suitability for downstream applications.
In conclusion, 3-Bromo-4-chloro-1,N-methylindole (CAS No. 2103352-15-2) is a valuable compound in contemporary organic chemistry and pharmacology. Its unique structural features and reactivity make it an essential building block for synthesizing bioactive molecules with therapeutic potential. As research continues to uncover new applications and synthetic strategies for this compound, its role in drug discovery and development is expected to grow significantly.
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